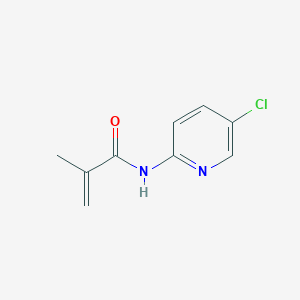
N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide
Descripción general
Descripción
N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide, also known as CPMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPMA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 219.68 g/mol. In
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Evaluation
A study explored the synthesis of various compounds through reactions involving acrylamide derivatives, leading to the creation of new structures with antibacterial and anticancer activities. Specifically, some synthesized compounds exhibited potent activity against S. aureus and a range of tumor cell lines, highlighting the potential of N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide derivatives in the development of new anticancer agents (Bondock & Gieman, 2015).
Polymerization Studies
Research into the base-catalyzed hydrogen-transfer polymerization of acrylamide and its derivatives revealed insights into the polymerization rates and molecular weights of the resulting polymers. This study contributes to understanding how modifications to the acrylamide structure affect polymerization behavior and polymer properties (Otsu et al., 1976).
Antimicrobial Activities
Experimental and theoretical investigations into the reaction of N-phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride produced alkenoic acid derivatives. These compounds demonstrated antimicrobial activities, suggesting the utility of N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide derivatives in creating antimicrobial agents (Modzelewska-Banachiewicz et al., 2012).
Novel Functional Acrylamides
The synthesis of a novel functional acrylamide and its polymerization capabilities were explored, showcasing the potential for creating unique polymer structures with specific characteristics. This work is crucial for the development of new materials with tailored properties (Ling et al., 1999).
Antidepressant and Nootropic Agents
A study focused on the synthesis and evaluation of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, indicating potential antidepressant and nootropic activities. This research opens up possibilities for using N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide derivatives in the development of central nervous system (CNS) active agents (Thomas et al., 2016).
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-6(2)9(13)12-8-4-3-7(10)5-11-8/h3-5H,1H2,2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRSXEQDJATOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=NC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



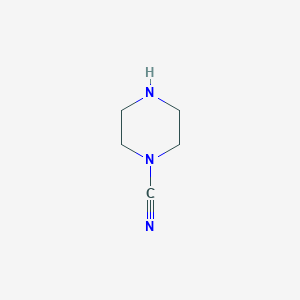
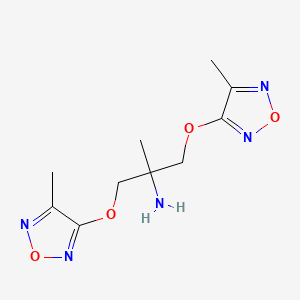
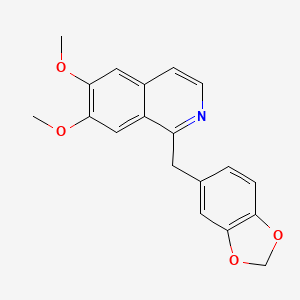
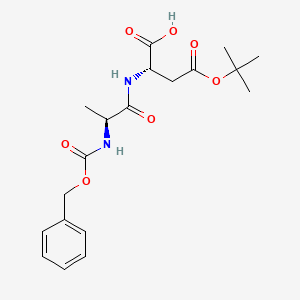
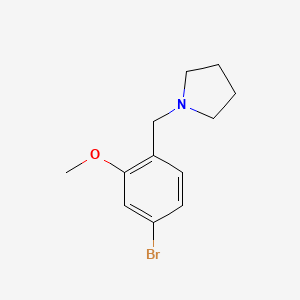


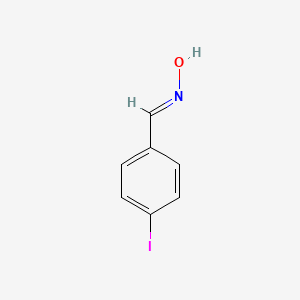
![4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B3130157.png)
![(5E)-2-mercapto-5-[(5-methyl-2-furyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B3130165.png)
![N-[(2,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3130180.png)

![N-[5-acetyl-6-[(2Z)-2-methoxyiminoethyl]-2-oxopyran-3-yl]benzamide](/img/structure/B3130194.png)
![10-[(Z)-methoxyiminomethyl]-10H-anthracen-9-one](/img/structure/B3130198.png)